molecular formula C11H14FNO B7473991 3-fluoro-4-methyl-N-propylbenzamide

3-fluoro-4-methyl-N-propylbenzamide

Cat. No. B7473991
M. Wt: 195.23 g/mol
InChI Key: OLPDZLCIFDHABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-4-methyl-N-propylbenzamide is a chemical compound that belongs to the class of amides. It is also known as FMPB and has gained significant attention in the scientific community due to its potential applications in research.

Scientific Research Applications

3-fluoro-4-methyl-N-propylbenzamide has been used in various scientific research applications. It has been found to be a potent and selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) receptor. TRPV1 receptors are involved in the perception of pain and temperature, and their antagonism can be useful in the treatment of pain-related disorders. FMPB has also been used in the study of the role of TRPV1 receptors in the regulation of insulin secretion.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methyl-N-propylbenzamide involves the binding of the compound to the TRPV1 receptor. This binding results in the inhibition of the receptor's activity, leading to a decrease in the perception of pain and temperature. FMPB has been found to be a competitive antagonist of the TRPV1 receptor, meaning that it competes with the receptor's natural ligands for binding to the receptor.
Biochemical and Physiological Effects:
3-fluoro-4-methyl-N-propylbenzamide has been found to have several biochemical and physiological effects. It has been shown to decrease the sensitivity of TRPV1 receptors to capsaicin, a natural ligand of the receptor. This decrease in sensitivity results in a decrease in the perception of pain and temperature. FMPB has also been found to inhibit insulin secretion in pancreatic beta-cells, suggesting a potential role in the regulation of glucose homeostasis.

Advantages and Limitations for Lab Experiments

3-fluoro-4-methyl-N-propylbenzamide has several advantages and limitations for lab experiments. Its high potency and selectivity make it a useful tool for studying the TRPV1 receptor's role in pain and temperature perception. Its competitive antagonist activity also allows for the investigation of the receptor's natural ligands. However, FMPB's inhibitory effect on insulin secretion limits its use in studies related to glucose homeostasis.

Future Directions

There are several future directions for the study of 3-fluoro-4-methyl-N-propylbenzamide. One area of interest is the development of novel TRPV1 receptor antagonists based on the structure of FMPB. These compounds could have improved potency and selectivity and could be useful in the treatment of pain-related disorders. Another area of interest is the investigation of FMPB's potential role in the regulation of other physiological processes, such as inflammation and cancer. Studies in these areas could lead to the development of new therapeutic agents.

Synthesis Methods

The synthesis of 3-fluoro-4-methyl-N-propylbenzamide involves the reaction of 3-fluoro-4-methylbenzoic acid with propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction mixture is then refluxed in a solvent such as dichloromethane to obtain the final product. The purity and yield of the product can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

3-fluoro-4-methyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-3-6-13-11(14)9-5-4-8(2)10(12)7-9/h4-5,7H,3,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPDZLCIFDHABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methyl-N-propylbenzamide

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